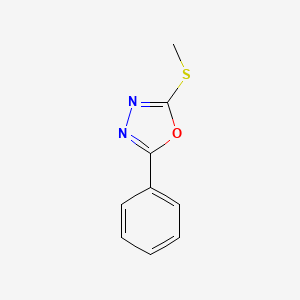
1-(4-Chlorophenyl)naphthalene
説明
1-(4-Chlorophenyl)naphthalene is a chemical compound with the molecular formula C16H11Cl and a molecular weight of 238.71 . It is also known by other synonyms such as 1-(4-chloro-phenyl)-naphthalene .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray diffraction and density functional theory . The compound crystallizes in the orthorhombic crystal system with the space group P 2 1 2 1 2 1 . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions .科学的研究の応用
Crystal Structure and Molecular Interactions
- The compound 1-(4-Chlorophenyl)naphthalene and related structures have been studied for their crystallographic properties. These studies reveal insights into the molecular interactions and structural conformations of such compounds. For example, in one study, the dihedral angle between the naphthalene ring system and the benzene ring was found to be significant, indicating a specific spatial arrangement (Mitsui et al., 2008). Similar findings were observed in another study, where the conformation around the central C=O group was explored (Mitsui et al., 2009).
Thermal Degradation and Dioxin Formation
- Research on the thermal degradation of chlorophenols, closely related to this compound, indicates their role in the formation of dioxins and other products at high temperatures. This is significant for understanding the environmental impact and safety concerns of these compounds (Evans & Dellinger, 2005).
Synthesis and Characterization
- The synthesis and characterization of derivatives of this compound have been explored, revealing various properties such as molecular conformation, hydrogen bonding, and intramolecular interactions. These studies contribute to the broader understanding of the chemical behavior of such compounds (Gunasekaran et al., 2010); (Özer et al., 2009).
Organic Chemistry Applications
- In the realm of organic chemistry, this compound derivatives have been used to study various chemical reactions and mechanisms, such as lithiation reactions and the formation of novel compounds (Azzena et al., 2005); (Huerta et al., 1999).
Safety and Hazards
Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
1-(4-chlorophenyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZHAPVFPLIUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)



![[4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol](/img/structure/B3188762.png)






![4,5-Dihydro-2h-benzo[g]indazole](/img/structure/B3188822.png)

![[4-[4-(Aminomethyl)phenyl]phenyl]methanamine](/img/structure/B3188836.png)
